N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with significant potential in scientific research. Its molecular formula is C20H20Cl2N4O2S, and it has a molecular weight of approximately 452.36 g/mol. This compound is categorized under oxalamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is primarily sourced from chemical suppliers like BenchChem and Sigma-Aldrich, where it is made available for research purposes.
The synthesis of N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves several steps:
Technical details regarding specific reaction conditions or yields are often documented in chemical literature or patents related to similar compounds.
The molecular structure of N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can be represented using various structural formulas:
InChI=1S/C20H20Cl2N4O2S/c1-14-3-4-16(21)11-17(14)23-20(27)19(26)22-12-18(15-5-10-28-13-15)25-8-6-24(2)7-9-25/h3-5,10-11,13,18H,6-9,12H2,1-2H3,(H,22,26)(H,23,27)
This representation provides insight into the connectivity of atoms within the molecule. The compound features a thiazole ring fused with a triazole moiety and multiple aromatic groups that contribute to its chemical properties.
The reactivity of N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can be explored through various chemical reactions:
These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in drug development.
The mechanism of action of N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is primarily linked to its interaction with specific biological targets:
Data supporting these mechanisms often comes from biological assays that evaluate the compound's effects on cell cultures or animal models.
The physical and chemical properties of N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide include:
These properties are crucial for determining the handling and storage conditions for laboratory use.
N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has several potential applications in scientific research:
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.:
CAS No.: 94242-53-2
CAS No.: 73491-34-6